2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . It is a pyridine derivative that has been studied for various research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpiperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Chemical Reactions Analysis
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a common reaction for this compound, allowing the formation of carbon-carbon bonds with various boron reagents.
Scientific Research Applications
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine has been used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Pharmacology: The compound is investigated for its potential pharmacological properties, including its interaction with biological targets.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
2-Chloro-5-iodopyridine: Another halogenated pyridine used in similar synthetic applications.
2-Chloro-5-phenylpyridine: Used in coupling reactions to form more complex aromatic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
InChI Key |
PWCNXYHYCTWNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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